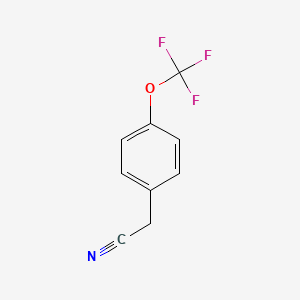

4-(Trifluoromethoxy)phenylacetonitrile

Description

Structure

3D Structure

Properties

IUPAC Name |

2-[4-(trifluoromethoxy)phenyl]acetonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6F3NO/c10-9(11,12)14-8-3-1-7(2-4-8)5-6-13/h1-4H,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LYFCAROXYJTUQF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CC#N)OC(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6F3NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00197843 | |

| Record name | 4-(Trifluoromethoxy)phenylacetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00197843 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

201.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

49561-96-8 | |

| Record name | 4-(Trifluoromethoxy)phenylacetonitrile | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0049561968 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-(Trifluoromethoxy)phenylacetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00197843 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(Trifluoromethoxy)phenylacetonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Physicochemical Properties

The fundamental physical and chemical properties of 4-(Trifluoromethoxy)phenylacetonitrile are summarized in the table below. These characteristics are essential for its application in various synthetic contexts.

| Property | Value |

| CAS Number | 49561-96-8 |

| Molecular Formula | C₉H₆F₃NO |

| Molecular Weight | 201.15 g/mol |

| Appearance | Colorless liquid or white to off-white solid |

| Melting Point | 27-33 °C |

| Boiling Point | 96 °C at 4 mmHg |

| Synonyms | 4-(Trifluoromethoxy)benzyl cyanide, 2-(4-(Trifluoromethoxy)phenyl)acetonitrile |

Data sourced from multiple chemical suppliers and databases. chemicalbook.comchemimpex.com

Synthesis of 4 Trifluoromethoxy Phenylacetonitrile

The synthesis of 4-(Trifluoromethoxy)phenylacetonitrile can be achieved through several established organic chemistry methods. The most common approaches involve the nucleophilic substitution of a benzyl (B1604629) halide or the modification of a pre-existing phenol.

One primary route is the Kolbe nitrile synthesis , a reliable method for preparing nitriles. This process involves the reaction of 4-(trifluoromethoxy)benzyl chloride or bromide with an alkali metal cyanide, such as sodium cyanide. The reaction is a straightforward SN2 displacement where the cyanide ion replaces the halide.

Another synthetic strategy starts from 4-hydroxybenzyl cyanide. In this approach, the phenolic hydroxyl group is converted to the trifluoromethoxy group using specialized trifluoromethylating agents in the presence of a suitable catalyst. ontosight.ai

| Method | Starting Material | Key Reagents | Typical Conditions |

| Kolbe Nitrile Synthesis | 4-(Trifluoromethoxy)benzyl chloride | Sodium Cyanide (NaCN) | Reflux in a polar aprotic solvent (e.g., Acetone, DMSO) |

| Trifluoromethoxylation | 4-Hydroxybenzyl cyanide | Trifluoromethylating agent | Catalyst, specific reaction conditions vary |

Reactivity and Synthetic Utility

The synthetic versatility of 4-(Trifluoromethoxy)phenylacetonitrile stems from the reactivity of its nitrile group and the adjacent active methylene (B1212753) (-CH₂-) group.

Reactions of the Nitrile Group:

Hydrolysis: The nitrile can be hydrolyzed under acidic or basic conditions to yield 4-(trifluoromethoxy)phenylacetic acid, a valuable precursor for pharmaceuticals and other fine chemicals. orgsyn.orgaecenar.com

Reduction: Catalytic hydrogenation (e.g., using Raney nickel) or reduction with chemical hydrides can convert the nitrile group into a primary amine, yielding 2-(4-(trifluoromethoxy)phenyl)ethanamine. This amine is a key structural motif in many biologically active compounds. orgsyn.org

Reactions of the Active Methylene Group: The protons on the carbon atom between the phenyl ring and the nitrile group are acidic due to the electron-withdrawing effects of both adjacent groups. This "active methylene" unit can be deprotonated by a suitable base to form a stabilized carbanion. cas.cn This nucleophilic carbanion can then react with various electrophiles, allowing for the construction of more complex carbon skeletons. Common reactions include:

Alkylation: Reaction with alkyl halides to introduce alkyl substituents at the alpha-position.

Condensation: Knoevenagel or similar condensation reactions with aldehydes or ketones. nih.gov

| Functional Group | Reaction Type | Product Class |

| Nitrile (-CN) | Acid/Base Hydrolysis | Carboxylic Acid (e.g., 4-(Trifluoromethoxy)phenylacetic acid) |

| Nitrile (-CN) | Catalytic Hydrogenation | Primary Amine (e.g., 2-(4-(Trifluoromethoxy)phenyl)ethanamine) |

| Active Methylene (-CH₂-) | Alkylation | α-Substituted Acetonitriles |

| Active Methylene (-CH₂-) | Knoevenagel Condensation | α,β-Unsaturated Nitriles |

Applications in Advanced Research

Established Synthetic Routes to this compound

The construction of this compound has been achieved through several reliable synthetic pathways, including cyanation reactions of aromatic precursors, derivatization of substituted benzaldehydes and phenylacetonitriles, and the direct introduction of the trifluoromethoxy group.

Cyanation Reactions of Precursor Aromatic Halides and Aldehydes

A primary and industrially viable method for the synthesis of this compound involves the nucleophilic substitution of a halide in a precursor molecule with a cyanide salt. A well-documented route starts from 4-bromomethyl-1-trifluoromethoxybenzene or 4-chloromethyl-1-trifluoromethoxybenzene. google.com The reaction proceeds via a halogen-cyano exchange, typically employing sodium cyanide or potassium cyanide in an aqueous alcohol solution. google.com

The reaction can be effectively carried out by reacting 4-bromomethyl- or 4-chloromethyl-1-trifluoromethoxybenzene with sodium cyanide in a mixture of alcohol and water. google.com The ratio of alcohol to water can range from 2:1 to 10:1 by volume, with a preferred range of 3:1 to 8:1. google.com The cyanide salt is generally used in a molar excess, ranging from 1 to 10 moles per mole of the benzyl (B1604629) halide, with a more typical range of 1 to 2 moles. google.com The reaction temperature is maintained between 0 and 100°C, with a preferred range of 20 to 90°C. google.com

| Precursor | Cyanide Source | Solvent System | Temperature | Reference |

| 4-bromomethyl-1-trifluoromethoxybenzene | Sodium Cyanide | Alcohol/Water | 20-90°C | google.com |

| 4-chloromethyl-1-trifluoromethoxybenzene | Sodium Cyanide | Alcohol/Water | 20-90°C | google.com |

While direct cyanation of 4-(trifluoromethoxy)benzaldehyde (B1346576) is less commonly detailed, the conversion of aromatic aldehydes to their corresponding nitriles is a well-established transformation in organic synthesis. These methods often involve a two-step process, such as the formation of an oxime followed by dehydration.

Derivatization Strategies from Substituted Benzaldehydes and Phenylacetonitriles

Another strategic approach involves the modification of existing aromatic structures. Starting with 4-(trifluoromethoxy)benzaldehyde, one could envision a conversion to the corresponding benzyl alcohol, followed by conversion to a benzyl halide and subsequent cyanation as described in the previous section.

Alternatively, derivatization can begin with a substituted phenylacetonitrile (B145931). For instance, a synthetic route could involve the alkylation of a phenylacetonitrile derivative. General procedures for the alkylation of arylacetonitriles with various haloalkanes have been developed using phase-transfer catalysis in the presence of concentrated aqueous alkali. orgsyn.org This methodology could potentially be adapted for the synthesis of this compound by selecting appropriate starting materials.

Direct Introduction of Trifluoromethoxy Functionality into Phenylacetonitrile Derivatives

The direct introduction of the trifluoromethoxy group (-OCF3) onto a phenylacetonitrile scaffold represents a more convergent synthetic strategy. One potential pathway involves the trifluoromethoxylation of 4-hydroxyphenylacetonitrile. ontosight.ai This approach would utilize a suitable trifluoromethylating agent to convert the phenolic hydroxyl group into the desired trifluoromethoxy ether. The development of reagents for nucleophilic trifluoromethoxylation of alkyl halides has been an area of active research, which could potentially be extended to aromatic systems under specific conditions. researchgate.net

Catalytic Systems and Reaction Condition Optimization in this compound Synthesis

The efficiency and selectivity of the synthesis of this compound and related compounds are significantly influenced by the choice of catalytic systems and the optimization of reaction conditions. While the direct cyanation of 4-(trifluoromethoxy)benzyl halides with alkali metal cyanides can proceed without a catalyst, modern synthetic methods often employ transition metal catalysts to achieve milder reaction conditions and broader substrate scope for analogous transformations.

Palladium-catalyzed cyanation of aryl halides has been extensively studied, offering a powerful tool for the formation of aryl nitriles. wikipedia.orgacs.org These reactions typically utilize a palladium(0) catalyst in the presence of a cyanide source like zinc cyanide (Zn(CN)2) or potassium ferricyanide, which are less toxic than simple alkali metal cyanides. wikipedia.org The optimization of these reactions often involves screening of different palladium precursors, ligands, solvents, and bases to achieve high yields and functional group tolerance. acs.org For instance, the use of palladacycle precatalysts has enabled the cyanation of (hetero)aryl halides at room temperature to 40°C. acs.org

Copper-catalyzed cyanation, historically known as the Rosenmund-von Braun reaction, has also seen significant advancements. wikipedia.org Modern protocols often use catalytic amounts of copper and can be applied to a variety of aryl halides. wikipedia.org Nickel-catalyzed cyanations have also emerged as a cost-effective alternative to palladium-based systems. wikipedia.org

The optimization of reaction conditions for the synthesis of this compound from its benzyl halide precursor involves careful control of temperature, solvent, and the molar ratio of reactants to maximize yield and minimize side reactions. google.com The use of phase-transfer catalysts has been shown to be effective in the alkylation of phenylacetonitriles and could be a valuable strategy for optimizing related syntheses. orgsyn.org

| Catalyst Type | Precursor Type | Cyanide Source | Key Advantages |

| Palladium | Aryl Halides | Zn(CN)₂, K₄[Fe(CN)₆] | Mild reaction conditions, broad substrate scope. wikipedia.orgacs.org |

| Copper | Aryl Halides | CuCN (catalytic) | Historical precedent, evolving catalytic systems. wikipedia.org |

| Nickel | Aryl Halides | Benzyl Cyanide, Acetonitrile (B52724) | Cost-effective alternative to palladium. wikipedia.org |

Emerging Biosynthetic and Biocatalytic Approaches for Analogous Phenylacetonitriles

In the quest for more sustainable and environmentally friendly synthetic methods, biosynthetic and biocatalytic approaches are gaining prominence. While the direct biocatalytic synthesis of this compound has not been specifically reported, research into the enzymatic production of analogous phenylacetonitriles provides a promising outlook.

A significant development in this area is the use of engineered aldoxime dehydratases (Oxd) for the synthesis of aromatic nitriles. nih.gov This biocatalytic approach offers an alternative to traditional chemical methods that often rely on harsh conditions and toxic reagents. nih.gov The process typically involves the conversion of a substituted benzaldehyde (B42025) to its corresponding aldoxime, which is then dehydrated by the enzyme to yield the nitrile.

Researchers have successfully engineered variants of aldoxime dehydratase from Rhodococcus sp. to accommodate a range of substituted benzaldoximes. nih.gov For example, wild-type OxdRE exhibited good activity towards benzaldoxime (B1666162) derivatives with small ortho-substituents, while engineered mutants showed improved activity for meta- and para-substituted substrates. nih.gov This demonstrates the potential for tailoring these enzymes to accept a substrate like 4-(trifluoromethoxy)benzaldoxime.

The key advantages of such biocatalytic methods include mild reaction conditions, high selectivity, and the avoidance of toxic cyanide reagents. nih.gov These processes are often conducted in aqueous media, further enhancing their green credentials. The successful application of these engineered enzymes to a variety of substituted aromatic nitriles suggests that a biocatalytic route to this compound is a feasible and desirable future direction. nih.gov

| Enzyme Class | Substrate Type | Transformation | Key Advantages |

| Aldoxime Dehydratases (engineered) | Substituted Benzaldoximes | Dehydration to Nitrile | Mild conditions, avoids toxic cyanides, aqueous media. nih.gov |

Influence of the Trifluoromethoxy Substituent on Molecular Reactivity and Electronic Distribution

The trifluoromethoxy (-OCF₃) group is a powerful modulator of electronic properties within a molecule. ontosight.ai Its influence on the phenyl ring of this compound is primarily characterized by a strong electron-withdrawing inductive effect (-I) and a weaker electron-donating resonance effect (+R). The high electronegativity of the fluorine atoms polarizes the C-F bonds, which in turn withdraws electron density from the oxygen atom and, subsequently, from the aromatic ring through the sigma bond framework.

While the oxygen atom possesses lone pairs that can be delocalized into the phenyl ring via resonance, this effect is significantly diminished by the fluorine atoms. This combination of a potent inductive pull and a hindered resonance push results in the trifluoromethoxy group acting as a net deactivator of the aromatic ring towards electrophilic attack. This deactivation makes the phenyl ring less nucleophilic compared to benzene (B151609).

The electronic distribution is also influenced by the cyano (-CN) group of the acetonitrile moiety. The nitrile group is strongly electron-withdrawing, further deactivating the aromatic ring. The methylene (B1212753) (-CH₂-) bridge between the phenyl ring and the nitrile group, however, somewhat insulates the ring from the full electron-withdrawing effect of the nitrile. The hydrogens on this methylene group are rendered acidic due to the electron-withdrawing nature of both the adjacent phenyl ring and the nitrile group.

Table 1: Electronic Properties of Substituents

| Substituent | Inductive Effect | Resonance Effect | Overall Effect on Aromatic Ring |

| -OCF₃ | Strongly withdrawing (-I) | Weakly donating (+R) | Deactivating |

| -CH₂CN | Weakly withdrawing (-I) | N/A | Deactivating |

Nucleophilic and Electrophilic Reactivity Profiles

The distinct electronic nature of this compound defines its reactivity towards both nucleophiles and electrophiles, with different sites of the molecule participating in these reactions.

Nucleophilic Substitution Reactions Involving the Acetonitrile Moiety

The acetonitrile moiety provides a key site for nucleophilic attack. The acidic nature of the α-hydrogens on the methylene bridge allows for their abstraction by a base to form a resonance-stabilized carbanion. This carbanion is a potent nucleophile and can participate in various substitution reactions.

One of the most common reactions is alkylation . In the presence of a base such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu), the carbanion is generated and can then react with alkyl halides to form α-alkylated products. researchgate.net This provides a straightforward method for extending the carbon chain.

The nitrile group itself can undergo hydrolysis under acidic or basic conditions to yield 4-(trifluoromethoxy)phenylacetic acid or its corresponding carboxylate salt. nist.gov The reaction proceeds via the initial formation of an amide intermediate.

Furthermore, the nitrile carbon is electrophilic and can be attacked by strong nucleophiles like Grignard reagents or organolithium compounds. This reaction, after an aqueous workup, leads to the formation of ketones. nist.gov

Electrophilic Aromatic Substitution Patterns on the Phenyl Ring

As previously discussed, the trifluoromethoxy group deactivates the phenyl ring towards electrophilic aromatic substitution. ontosight.ai When such reactions do occur, the position of substitution is directed by the existing substituents. The trifluoromethoxy group is an ortho, para-director due to the resonance stabilization it can provide to the cationic intermediate (the sigma complex) formed during the attack at these positions. However, the strong deactivating nature of the -OCF₃ group often leads to slower reaction rates and may require harsh reaction conditions.

The acetonitrile group, being electron-withdrawing, is a meta-director. Therefore, in this compound, the directing effects of the two substituents are in opposition. The trifluoromethoxy group is generally considered the more influential director in this scenario. Consequently, electrophilic substitution is expected to occur primarily at the positions ortho to the trifluoromethoxy group (positions 3 and 5). Steric hindrance from the adjacent acetonitrile side chain might favor substitution at the 3-position.

Common electrophilic aromatic substitution reactions include nitration, halogenation, and Friedel-Crafts reactions. wikipedia.org However, due to the deactivated nature of the ring, Friedel-Crafts alkylation and acylation can be particularly challenging and may not proceed readily. researchgate.netresearchgate.net

Table 2: Predicted Regioselectivity in Electrophilic Aromatic Substitution

| Reaction | Reagents | Predicted Major Product(s) |

| Nitration | HNO₃, H₂SO₄ | 3-Nitro-4-(trifluoromethoxy)phenylacetonitrile |

| Bromination | Br₂, FeBr₃ | 3-Bromo-4-(trifluoromethoxy)phenylacetonitrile |

Oxidation and Reduction Pathways of this compound

The nitrile group and the benzylic methylene group are the primary sites for oxidation and reduction reactions.

The reduction of the nitrile group is a common and useful transformation. Catalytic hydrogenation using catalysts such as Raney nickel, palladium, or platinum can reduce the nitrile to a primary amine, yielding 2-(4-(trifluoromethoxy)phenyl)ethanamine. chemimpex.com The reaction conditions, including catalyst choice, solvent, temperature, and pressure, are crucial for achieving high selectivity for the primary amine and avoiding the formation of secondary and tertiary amines. chemimpex.com Alternatively, chemical reducing agents like lithium aluminum hydride (LiAlH₄) can also effect this transformation. orgsyn.org

A partial reduction of the nitrile to an aldehyde can be achieved using reagents like diisobutylaluminium hydride (DIBAL-H), which, after hydrolysis of the intermediate imine, yields 4-(trifluoromethoxy)phenylacetaldehyde. chemimpex.com

The benzylic methylene group can be susceptible to oxidation . Strong oxidizing agents could potentially cleave the side chain or oxidize the methylene group. However, specific and controlled oxidation of this position can be challenging.

Condensation and Addition Reactions in this compound Chemistry

The acidic α-hydrogens of the acetonitrile moiety make this compound an excellent substrate for various condensation and addition reactions.

The Knoevenagel condensation involves the reaction of the carbanion of this compound with aldehydes or ketones in the presence of a base. acgpubs.org This reaction leads to the formation of a new carbon-carbon double bond, yielding α,β-unsaturated nitrile products. These products are valuable intermediates in the synthesis of various heterocyclic compounds and other functionalized molecules.

The Thorpe reaction is a self-condensation of nitriles in the presence of a base to form an enamine. wikipedia.org While this is typically an intermolecular reaction, an intramolecular version, the Thorpe-Ziegler reaction , can occur in molecules containing two nitrile groups, leading to the formation of a cyclic ketone after hydrolysis. nist.govresearchgate.net Derivatives of this compound could potentially be designed to undergo such intramolecular cyclizations.

Radical and Ionic Mechanistic Considerations in Side-Chain Transformations

The benzylic position of the acetonitrile side chain is susceptible to reactions involving radical and ionic intermediates.

Radical halogenation at the benzylic position can be achieved using reagents like N-bromosuccinimide (NBS) in the presence of a radical initiator (e.g., benzoyl peroxide) or UV light. libretexts.orglibretexts.org This reaction proceeds via a free-radical chain mechanism, where a bromine radical abstracts a benzylic hydrogen to form a resonance-stabilized benzylic radical. This radical then reacts with a bromine source to yield the α-bromo-4-(trifluoromethoxy)phenylacetonitrile. The stability of the benzylic radical makes this position particularly reactive towards radical substitution.

Ionic mechanisms are central to the nucleophilic substitution reactions at the α-carbon, as discussed in section 3.2.1. The formation of the carbanion is a key step, and its stability is enhanced by the delocalization of the negative charge onto both the phenyl ring and the nitrile group. The reactivity of this carbanion as a nucleophile drives a variety of C-C bond-forming reactions.

Precursor in Medicinal Chemistry and Pharmaceutical Lead Compound Synthesis

In medicinal chemistry, the goal is to design and synthesize molecules with specific biological activities that can be developed into therapeutic agents. This compound serves as a key starting material for creating novel drug candidates due to the advantageous properties conferred by the trifluoromethoxy group. chemimpex.comnih.gov

The structure of this compound is integrated into larger molecular frameworks to produce compounds with significant therapeutic potential. The trifluoromethoxy moiety is a key feature in many pharmacologically active molecules. nih.gov

Anti-inflammatory Agents: The compound is a precursor for synthesizing novel anti-inflammatory agents. For instance, it can be used to create derivatives that exhibit anti-inflammatory activity comparable to established drugs. bohrium.comresearchgate.net Research has shown that incorporating trifluoromethyl groups, which are structurally related to trifluoromethoxy groups, into quinoline (B57606) and pyrazole (B372694) scaffolds can lead to potent analgesic and anti-inflammatory effects. bohrium.comresearchgate.net

Antimicrobial Agents: In the fight against drug-resistant microbes, new chemical entities are urgently needed. sciencedaily.com this compound is used to synthesize compounds with potential antibacterial and antifungal properties. ontosight.ai The trifluoromethyl group, a bioisostere, is known to enhance the antimicrobial potency of pyrazole derivatives, making them effective against resistant strains like methicillin-resistant Staphylococcus aureus (MRSA). nih.govnih.gov

Anticancer Agents: The introduction of a trifluoromethyl or trifluoromethoxy group can enhance the targeting and inhibitory activity of molecules against tumor cells. wechemglobal.com These groups can improve the ability of small molecule inhibitors to bind to key protein targets within cancer cells, thereby blocking signal transduction pathways essential for tumor growth. wechemglobal.comnih.gov

| Biological Activity | Synthesized Scaffold/Compound Class | Key Research Findings |

|---|---|---|

| Anti-inflammatory | Quinoline and Pyrazole Derivatives | Incorporation of trifluoromethyl groups (related to trifluoromethoxy) leads to significant anti-inflammatory and analgesic properties. bohrium.comresearchgate.net |

| Antimicrobial | N-(trifluoromethyl)phenyl substituted pyrazoles | Derivatives show potent activity against antibiotic-resistant Gram-positive bacteria and can prevent and eradicate biofilms. nih.gov |

| Anticancer | Small Molecule Inhibitors | The trifluoromethyl group enhances binding to protein targets in tumor cells, blocking signaling pathways. wechemglobal.com |

The unique electronic properties of the trifluoromethoxy group make it a valuable addition when designing molecules to interact with specific biological targets like enzymes and receptors. wechemglobal.com

Enzyme Inhibition: Many therapeutic strategies rely on the inhibition of specific enzymes. The strong electron-withdrawing nature of the trifluoromethoxy group can enhance interactions with biological targets, leading to more effective enzyme inhibition. mdpi.com For example, it is a target for new drugs against various bacteria is the enzyme phospho-N-acetylmuramoyl-pentapeptide-transferase (MraY), which is essential for bacterial survival. sciencedaily.com

Receptor Ligands: The trifluoromethoxy group can improve how a molecule binds to a biological receptor. For instance, trifluoromethylated compounds have been designed as potent ligands for various receptors, and the trifluoromethoxy group is expected to confer similar or enhanced properties. wechemglobal.com This can lead to the development of drugs with higher affinity and selectivity for their intended targets.

One of the most significant advantages of using this compound in drug design is the ability of the trifluoromethoxy group to favorably modify the properties of the final drug candidate. mdpi.comresearchgate.net This includes both its movement through the body (pharmacokinetics) and its effect on the body (pharmacodynamics).

Enhanced Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making the trifluoromethoxy group resistant to metabolic breakdown by enzymes in the body. mdpi.com This increased stability can prolong the drug's half-life, meaning it remains active for a longer period. mdpi.comresearchgate.net

Increased Lipophilicity: The trifluoromethoxy group is highly lipophilic (fat-soluble). mdpi.comresearchgate.net This property helps drug molecules to pass through biological membranes, such as the intestinal wall for oral absorption or the blood-brain barrier for drugs targeting the central nervous system. mdpi.com This can lead to improved bioavailability. chemimpex.com

Improved Binding Affinity: The high electronegativity of the fluorine atoms makes the trifluoromethoxy group a strong electron-withdrawing substituent. mdpi.com This can enhance hydrogen bonding and electrostatic interactions with biological targets, potentially increasing the drug's potency and selectivity. mdpi.com

| Property | Effect of Trifluoromethoxy (-OCF3) Group | Pharmacological Implication |

|---|---|---|

| Metabolic Stability | Increased due to high C-F bond strength. mdpi.com | Longer drug half-life, reduced dosage frequency. mdpi.comresearchgate.net |

| Lipophilicity | Significantly increased. mdpi.comresearchgate.net | Enhanced membrane permeability, improved absorption, and better bioavailability. chemimpex.commdpi.com |

| Binding Affinity | Can be enhanced through improved electrostatic and hydrophobic interactions. mdpi.com | Increased potency and selectivity for the biological target. wechemglobal.commdpi.com |

| Bioavailability | Generally improved. chemimpex.com | More of the administered drug reaches the systemic circulation to exert its effect. |

Intermediate in Agrochemical Development and Crop Protection Agents

The same beneficial properties that make this compound valuable in pharmaceuticals also apply to the agrochemical industry. chemimpex.cominnospk.com The inclusion of the trifluoromethoxy group can lead to the development of more effective and stable pesticides. chemimpex.comnih.gov

This compound serves as an intermediate in the creation of modern herbicides. chemimpex.cominnospk.com The trifluoromethoxy group can enhance the efficacy of these compounds, allowing for better weed control and potentially improving crop yields. chemimpex.com

This intermediate is also employed in the synthesis of insecticides and fungicides used to protect crops from pests and diseases. chemimpex.cominnospk.comontosight.ai The metabolic stability and lipophilicity conferred by the trifluoromethoxy group can result in crop protection agents with improved performance and durability in the field. chemimpex.comnih.gov Several registered pesticides contain the OCF3 group, demonstrating its importance in this sector. nih.gov

| Agrochemical Type | Role of this compound | Benefit of Trifluoromethoxy Group |

|---|---|---|

| Herbicides | Serves as a key synthetic intermediate. chemimpex.cominnospk.com | Enhances efficacy for improved weed control. chemimpex.com |

| Insecticides | Used as a building block for active ingredients. chemimpex.comontosight.ai | Improves stability and performance for better pest management. chemimpex.comnih.gov |

| Fungicides | A precursor in the synthesis of fungicidal agents. chemimpex.comontosight.ai | Contributes to the creation of more durable and effective crop protection products. chemimpex.comnih.gov |

Building Block in Advanced Materials Science and Polymer Chemistry

The incorporation of the trifluoromethoxy (-OCF3) group into polymer structures is a key strategy for developing high-performance materials. This functional group is known to significantly enhance properties such as thermal stability, chemical resistance, and hydrophobicity. This compound serves as a valuable precursor for introducing this moiety into various polymer backbones.

Development of Materials with Enhanced Thermal Stability and Hydrophobicity

The presence of the trifluoromethoxy group in a polymer can substantially increase its thermal decomposition stability. Research into fluorinated poly(aryl ether ketones) (PEK) has demonstrated the positive impact of introducing -OCF3 groups on the thermal properties of the resulting polymers. For instance, PEKs containing trifluoromethoxy groups have shown 5% thermal weight loss temperatures (Td5%) exceeding 520°C, indicating excellent thermal stability. nih.gov This high thermal resistance makes such materials suitable for applications in demanding environments, such as in the aerospace and electronics industries.

The hydrophobic nature of the -OCF3 group also contributes to the development of water-repellent materials. The low surface energy associated with fluorinated compounds leads to reduced wettability. While specific data on polymers derived directly from this compound is limited in publicly available literature, the general principles of fluorine chemistry suggest that its incorporation would lead to surfaces with increased water contact angles, a key indicator of hydrophobicity. This property is highly sought after for coatings, membranes, and other applications where resistance to moisture is critical.

Below is a table summarizing the expected property enhancements from incorporating the 4-(trifluoromethoxy)phenyl moiety into polymer structures, based on the known effects of the trifluoromethoxy group.

| Property | Enhancement | Rationale |

| Thermal Stability | Increased decomposition temperature | The strong carbon-fluorine bonds in the -OCF3 group require high energy to break. |

| Hydrophobicity | Increased water contact angle | The low surface energy of the fluorinated group repels water. |

| Chemical Resistance | Improved resistance to chemical attack | The electronegativity and stability of the -OCF3 group protect the polymer backbone. |

| Dielectric Constant | Lowered | The introduction of fluorine can increase free volume within the polymer, leading to a lower dielectric constant. nih.gov |

Synthesis of Functionalized Polymers and Coatings

This compound is a versatile intermediate for the synthesis of a variety of functionalized polymers and coatings. The nitrile group can be chemically transformed into other functional groups, or the entire molecule can be incorporated as a side chain or part of the main polymer backbone. This allows for the tailoring of polymer properties for specific applications. chemimpex.com

The compound's stability and compatibility with diverse reaction conditions make it a valuable component in the formulation of durable polymers and coatings. chemimpex.com These materials can exhibit enhanced performance characteristics, such as improved durability and resistance to environmental degradation.

Contributions to Organic Electronics: Preparation of n-Type Organic Semiconductors

In the field of organic electronics, there is a continuous search for new materials with improved performance and stability. N-type organic semiconductors, which conduct electrons, are essential components for the fabrication of organic electronic devices like organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs).

Research has shown that the related compound, 4-(Trifluoromethyl)phenylacetonitrile, is a precursor for novel n-type organic semiconductors. sigmaaldrich.com For example, it has been used in the preparation of 1,4-bis[2-cyano-2-(4-(trifluoromethyl)phenyl)vinyl]benzene, a cyano-substituted distyrylbenzene (B1252955) derivative that exhibits n-type semiconductor properties. sigmaaldrich.com The electron-withdrawing nature of the trifluoromethyl and cyano groups is crucial for facilitating electron transport.

Given the strong electron-withdrawing characteristics of the trifluoromethoxy group, it is plausible that this compound could also serve as a valuable building block for the synthesis of new n-type organic semiconductors. The introduction of the -OCF3 group can lower the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) of a conjugated molecule, which is a key strategy in designing efficient n-type materials.

Synthesis of Other Specialty Chemicals and Advanced Organic Molecules

Beyond materials science, this compound is a key intermediate in the synthesis of a wide range of specialty chemicals and advanced organic molecules. Its utility stems from the reactivity of the nitrile group and the influence of the trifluoromethoxy-substituted phenyl ring.

This compound serves as a precursor in the production of various biologically active molecules for the pharmaceutical and agrochemical industries. chemimpex.comontosight.ai The trifluoromethoxy group is often incorporated into drug candidates to improve their metabolic stability and bioavailability. chemimpex.com In agrochemicals, its presence can enhance the efficacy of pesticides and herbicides. chemimpex.com

The versatility of phenylacetonitriles as intermediates allows for their use in the synthesis of complex organic structures, including dyes and other fine chemicals. The nitrile group can be hydrolyzed to a carboxylic acid, reduced to an amine, or used in various carbon-carbon bond-forming reactions, opening up a wide array of synthetic possibilities.

Vibrational Spectroscopy Analysis for Molecular Structure Elucidation

Vibrational spectroscopy, encompassing both infrared and Raman techniques, provides a powerful, non-destructive method for identifying the functional groups and fingerprint region of a molecule.

The FT-IR spectrum of this compound reveals characteristic absorption bands corresponding to its distinct functional groups. The analysis of these bands allows for a comprehensive understanding of the molecule's vibrational modes. Key absorptions are observed for the nitrile (C≡N) group, the trifluoromethoxy (-OCF3) group, the aromatic ring (C-C and C-H), and the methylene (-CH2-) bridge.

The nitrile stretching vibration is one of the most characteristic peaks in the spectrum, typically appearing as a sharp, medium-intensity band in the 2260-2240 cm⁻¹ region. The C-F stretching vibrations of the trifluoromethoxy group are expected to produce very strong and prominent bands in the 1300-1100 cm⁻¹ region. The aromatic C-H stretching vibrations are typically observed above 3000 cm⁻¹, while the C-C stretching vibrations within the benzene ring appear in the 1600-1450 cm⁻¹ range. The para-substitution pattern of the aromatic ring is further confirmed by the C-H out-of-plane bending vibrations in the 850-800 cm⁻¹ region.

Table 1: FT-IR Vibrational Assignments for this compound

| Frequency Range (cm⁻¹) | Intensity | Vibrational Assignment |

|---|---|---|

| ~3050 | Medium-Weak | Aromatic C-H Stretching |

| ~2940 | Weak | Methylene (-CH₂) Asymmetric/Symmetric Stretching |

| ~2250 | Medium-Sharp | Nitrile (C≡N) Stretching |

| ~1610, ~1510 | Medium-Strong | Aromatic C=C Ring Stretching |

| ~1260 | Very Strong | C-O Stretching (Aryl Ether) & Asymmetric CF₃ Stretching |

| ~1220, ~1170 | Very Strong | Symmetric CF₃ Stretching |

Note: The values in this table are based on characteristic group frequencies and spectral data from public databases. nist.gov

FT-Raman spectroscopy serves as a complementary technique to FT-IR, providing insights into the vibrational modes of the molecule. While FT-IR is sensitive to polar bonds, Raman spectroscopy is particularly effective for analyzing non-polar and symmetric bonds.

For this compound, the C≡N stretching vibration is also observable in the Raman spectrum, often with significant intensity. The symmetric "breathing" mode of the para-substituted benzene ring, which is typically weak in the IR spectrum, gives a strong and characteristic band in the Raman spectrum around 800 cm⁻¹. The C-F and C-O vibrations of the trifluoromethoxy group are also active in Raman scattering. The symmetric vibrations of the molecule are generally more intense in the Raman spectrum compared to the FT-IR spectrum.

Table 2: Expected FT-Raman Shifts and Assignments for this compound

| Raman Shift Range (cm⁻¹) | Intensity | Vibrational Assignment |

|---|---|---|

| ~3070 | Strong | Aromatic C-H Stretching |

| ~2250 | Strong | Nitrile (C≡N) Stretching |

| ~1610 | Strong | Aromatic C=C Ring Stretching |

| ~1260-1170 | Medium | CF₃ Stretching Modes |

Note: The values in this table are theoretical predictions based on group theory and data from analogous compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopic Assignments

NMR spectroscopy is an indispensable tool for elucidating the carbon-hydrogen framework of an organic molecule. The chemical shifts and coupling patterns provide detailed information about the electronic environment and connectivity of each atom.

The ¹H NMR spectrum of this compound is expected to be relatively simple and highly informative. The para-substitution on the benzene ring leads to a symmetrical pattern for the aromatic protons.

Two distinct signals are anticipated for the aromatic region. Due to the symmetry of the molecule, the four aromatic protons form an AA'BB' spin system, which often appears as two distinct doublets. The protons ortho to the electron-withdrawing trifluoromethoxy group are expected to be downfield compared to the protons ortho to the cyanomethyl group. Another key signal is a singlet corresponding to the two protons of the methylene (-CH₂) group, which is deshielded by the adjacent nitrile and aromatic ring.

Table 3: Predicted ¹H NMR Chemical Shifts for this compound

| Chemical Shift (δ, ppm) | Multiplicity | Number of Protons | Assignment |

|---|---|---|---|

| ~7.45 | Doublet | 2H | Aromatic H (ortho to -CH₂CN) |

| ~7.25 | Doublet | 2H | Aromatic H (ortho to -OCF₃) |

Note: Predicted shifts are relative to TMS in a standard deuterated solvent like CDCl₃.

The ¹³C NMR spectrum provides information on all unique carbon atoms in the molecule. For this compound, seven distinct carbon signals are expected.

The carbon of the nitrile group (C≡N) typically appears around 117-118 ppm. The methylene carbon (-CH₂) signal is expected in the aliphatic region. The trifluoromethoxy group's carbon will show a characteristic quartet splitting pattern due to coupling with the three fluorine atoms. The four aromatic carbons will give four distinct signals, with their chemical shifts influenced by the electronic effects of the -OCF₃ and -CH₂CN substituents.

Table 4: Predicted ¹³C NMR Chemical Shifts for this compound

| Chemical Shift (δ, ppm) | Assignment |

|---|---|

| ~149.5 | Aromatic C (ipso, attached to -OCF₃) |

| ~130.0 | Aromatic C (ortho to -CH₂CN) |

| ~128.5 | Aromatic C (ipso, attached to -CH₂CN) |

| ~121.5 | Aromatic C (ortho to -OCF₃) |

| ~120.4 (quartet) | Trifluoromethoxy Carbon (-OCF₃) |

| ~117.5 | Nitrile Carbon (-C≡N) |

Note: Predicted shifts are relative to TMS in a standard deuterated solvent like CDCl₃.

Density Functional Theory (DFT) for Molecular Geometry and Electronic Structure

Density Functional Theory (DFT) is a powerful computational methodology used to investigate the electronic structure of molecules. researchgate.net It serves as a crucial tool to complement and validate experimental spectroscopic data. By performing DFT calculations, one can predict the optimized molecular geometry, vibrational frequencies, and NMR chemical shifts of a compound with a high degree of accuracy. nih.gov

For a molecule like this compound, calculations are typically performed using a hybrid functional, such as B3LYP, combined with a basis set like 6-311+G(d,p). ijsrst.com Such calculations can yield a theoretical vibrational spectrum where the computed frequencies can be correlated with the experimental FT-IR and FT-Raman data, aiding in the precise assignment of each vibrational mode. Furthermore, the Gauge-Independent Atomic Orbital (GIAO) method, used in conjunction with DFT, allows for the theoretical prediction of ¹H and ¹³C NMR chemical shifts, which can then be compared with experimental results to confirm structural assignments. ijsrst.combjp-bg.com These computational studies provide a deeper understanding of the molecule's geometric parameters (bond lengths, bond angles) and electronic properties, which underpin its observed spectroscopic behavior.

Inability to Generate Article Due to Lack of Specific Research Data

It is not possible to generate the requested article on This compound because detailed computational and spectroscopic research findings specific to this compound are not available in the public domain. Extensive searches for quantum chemical calculations and molecular dynamics simulations—which are essential for fulfilling the detailed outline provided—did not yield the necessary data for this specific molecule.

The required sections of the article, such as "Optimized Molecular Structures and Geometrical Parameters," "Prediction of Vibrational Frequencies," "Analysis of Frontier Molecular Orbitals (HOMO and LUMO)," "Molecular Electrostatic Potential (MEP) Mapping," "Molecular Dynamics Simulations," and "Quantum Chemical Computations of Thermodynamic Functions and Non-Linear Optical Properties," necessitate specific numerical data, tables, and detailed analysis from dedicated research studies.

While general information and experimental infrared spectra for this compound are available, the in-depth theoretical and computational investigations requested in the prompt have not been published.

Alternative Subject Available:

Comprehensive research, including all the specified computational analyses (DFT calculations, vibrational frequency analysis, HOMO-LUMO, MEP, etc.), is readily available for the closely related compound, 4-(Trifluoromethyl)phenylacetonitrile . It would be possible to generate a thorough and scientifically accurate article on this alternative subject that strictly adheres to the requested outline and includes all required data tables and detailed findings.

Q & A

Q. What are the optimal synthetic routes for preparing 4-(Trifluoromethoxy)phenylacetonitrile with high purity?

Methodological Answer:

- Synthesis Pathways : Common approaches include nucleophilic substitution of 4-(trifluoromethoxy)benzyl halides with cyanide sources (e.g., KCN or NaCN) or via Ullmann-type coupling. Aromatic trifluoromethoxy groups are typically introduced early due to their stability under harsh conditions.

- Purification : Distillation under reduced pressure (e.g., boiling point ~224.6°C at 760 mmHg ) or column chromatography (silica gel, hexane/ethyl acetate) to achieve >95% purity.

- Challenges : Avoid hydrolysis of the nitrile group; anhydrous conditions and inert atmospheres (N₂/Ar) are critical.

| Key Physical Properties (from ) |

|---|

| Molecular Formula: C₉H₆F₃NO |

| Molecular Weight: 201.145 g/mol |

| Density: 1.3±0.1 g/cm³ |

| Boiling Point: 224.6±35.0°C |

| Melting Point: 30-33°C |

Q. Which spectroscopic techniques are most effective for characterizing this compound?

Methodological Answer:

- ¹H/¹³C NMR : Identify aromatic protons (δ 7.2–7.8 ppm) and nitrile carbon (δ ~115–120 ppm). The trifluoromethoxy group (CF₃O) splits signals due to coupling with fluorine.

- IR Spectroscopy : Strong absorption at ~2240 cm⁻¹ (C≡N stretch).

- Mass Spectrometry : Molecular ion peak at m/z 201.04 (M⁺) with fragmentation patterns confirming the CF₃O and nitrile groups.

- X-ray Crystallography (if crystalline): Resolves spatial arrangement, particularly the orientation of the trifluoromethoxy group .

Q. What safety protocols are essential when handling this compound?

Methodological Answer:

- PPE : Gloves (nitrile), goggles, and lab coats to prevent skin/eye contact.

- Ventilation : Use fume hoods due to inhalation risks (GHS Category 4 toxicity).

- Waste Disposal : Segregate halogenated waste; neutralize nitrile-containing residues with alkaline hypochlorite before disposal .

Advanced Research Questions

Q. How can computational methods (e.g., DFT, MD simulations) predict the reactivity of this compound?

Methodological Answer:

- DFT Calculations : Optimize geometry and analyze frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. Compare with analogs like 4-(trifluoromethyl)phenylacetonitrile to assess electronic effects of CF₃O vs. CF₃ .

- Molecular Dynamics (MD) : Simulate solvation effects in polar solvents (e.g., acetonitrile) to study aggregation behavior or stability under thermal stress .

Q. How does this compound participate in cross-coupling reactions (e.g., Suzuki-Miyaura)?

Methodological Answer:

Q. How should researchers resolve contradictions in reported physical properties (e.g., boiling point variations)?

Methodological Answer:

- Data Validation : Cross-reference measurements (e.g., reports boiling point at 224.6°C vs. 91°C/1mm for a fluorinated analog in ).

- Control Experiments : Replicate synthesis/purification steps under standardized conditions (e.g., atmospheric vs. reduced pressure).

- Instrument Calibration : Verify GC/MS or distillation apparatus accuracy using reference compounds .

Q. What role does this compound play in structure-activity relationship (SAR) studies for drug design?

Methodological Answer:

- Bioisostere Applications : The CF₃O group mimics methoxy or ethoxy groups while enhancing metabolic stability.

- Case Study : In phospholipase A₂ inhibitors (), the nitrile group acts as a hydrogen bond acceptor. Modify substituents to assess potency changes.

- Challenges : Balance lipophilicity (LogP = 2.40 ) with solubility for pharmacokinetic optimization.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.